molecular formula C11H16N2O2 B1526274 Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- CAS No. 474534-78-6

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-

Cat. No. B1526274
M. Wt: 208.26 g/mol
InChI Key: WPLANNRKFDHEKD-JTQLQIEISA-N
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Scientific Research Applications

Antioxidant and Anticancer Activity

Research on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has demonstrated significant antioxidant and anticancer activities. Some derivatives were found to exhibit antioxidant activity superior to that of ascorbic acid and showed cytotoxic effects against human glioblastoma and breast cancer cell lines, indicating potential therapeutic applications (Tumosienė et al., 2020).

Antibacterial and Antifungal Properties

A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some compounds showed significant activity, matching or exceeding that of standard agents like Ampicillin and Flucanazole. This suggests their potential use as new antimicrobial agents (Helal et al., 2013).

Pharmacokinetics and Metabolism

Investigations into the pharmacokinetics and metabolism of specific propanamide derivatives have provided insights into their absorption, clearance, and metabolic pathways in preclinical studies. Such research is crucial for understanding the bioavailability and potential therapeutic window of these compounds (Wu et al., 2006).

Synthetic Methodologies and Chemical Properties

Studies have also focused on the synthesis and characterization of propanamide derivatives, exploring their chemical properties and potential applications. For instance, research on amides from the stem of Capsicum annuum identified new amide compounds with potential biological activities, demonstrating the diversity of applications for propanamide derivatives in scientific research (Chen et al., 2011).

Molecular Interaction and Structure Analysis

Detailed structural and interaction analysis of propanamide derivatives has been conducted to understand their molecular properties better. For example, studies have explored the coordination model and stability constants of Cu(II) complexes, which are relevant for biochemical applications and the development of coordination chemistry (Nagaj et al., 2013).

Safety And Hazards

The safety and hazards of Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- are not specified in the retrieved information.


Future Directions

The future directions of research and applications involving Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)- are not specified in the retrieved information.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

(2S)-2-amino-N-benzyl-3-methoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLANNRKFDHEKD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propanamide, 2-amino-3-methoxy-N-(phenylmethyl)-, (2S)-
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